(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate
Brand Name: Vulcanchem
CAS No.: 127785-96-0
VCID: VC21210503
InChI: InChI=1S/C15H16N2.C4H4O4/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15;5-3(6)1-2-4(7)8/h1-8,15,17H,9-10,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES: C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN.C(=CC(=O)O)C(=O)O
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate

CAS No.: 127785-96-0

Cat. No.: VC21210503

Molecular Formula: C19H20N2O4

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate - 127785-96-0

Specification

CAS No. 127785-96-0
Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
IUPAC Name (E)-but-2-enedioic acid;6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine
Standard InChI InChI=1S/C15H16N2.C4H4O4/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15;5-3(6)1-2-4(7)8/h1-8,15,17H,9-10,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key IUQYGXGUFNMQGL-WLHGVMLRSA-N
Isomeric SMILES C1C2=CC=CC=C2C(NC3=CC=CC=C31)C[NH3+].C(=C/C(=O)[O-])\C(=O)O
SMILES C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN.C(=CC(=O)O)C(=O)O
Canonical SMILES C1C2=CC=CC=C2C(NC3=CC=CC=C31)C[NH3+].C(=CC(=O)[O-])C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator